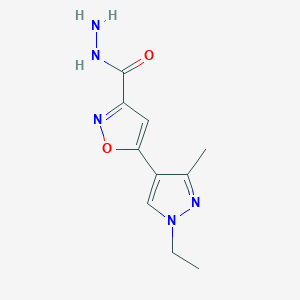

5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide

CAS No.: 1001519-07-8

Cat. No.: VC7627469

Molecular Formula: C10H13N5O2

Molecular Weight: 235.247

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001519-07-8 |

|---|---|

| Molecular Formula | C10H13N5O2 |

| Molecular Weight | 235.247 |

| IUPAC Name | 5-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-3-carbohydrazide |

| Standard InChI | InChI=1S/C10H13N5O2/c1-3-15-5-7(6(2)13-15)9-4-8(14-17-9)10(16)12-11/h4-5H,3,11H2,1-2H3,(H,12,16) |

| Standard InChI Key | UXGMYAHRCAMSIM-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C)C2=CC(=NO2)C(=O)NN |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 1-ethyl-3-methylpyrazole ring fused to an isoxazole-carbohydrazide group. Key structural attributes include:

-

Pyrazole subunit: A five-membered ring with nitrogen atoms at positions 1 and 2, ethyl and methyl substituents at positions 1 and 3, respectively .

-

Isoxazole-carbohydrazide: A 1,2-oxazole ring linked to a hydrazide functional group (-CONHNH₂) .

The three-dimensional conformation, as modeled in PubChem’s 3D structure viewer, reveals planar aromatic systems with rotational flexibility at the hydrazide chain .

Computed Physicochemical Properties

Critical parameters derived from computational analyses include:

| Property | Value | Method (Source) |

|---|---|---|

| XLogP3 | -0.1 | PubChem |

| Hydrogen Bond Donors | 2 | Cactvs |

| Hydrogen Bond Acceptors | 5 | Cactvs |

| Topological Polar Surface Area | 99 Ų | Cactvs |

| Rotatable Bonds | 3 | Cactvs |

The low logP value (-0.1) suggests moderate hydrophilicity, while the high polar surface area (99 Ų) implies potential membrane permeability challenges . Solubility data remains experimentally uncharacterized, necessitating further empirical studies.

Synthetic Pathways and Derivative Development

Structural Analogues

Key derivatives reported in associated research include:

-

Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate (CAS 1001519-14-7): Ester precursor with improved lipophilicity (XLogP3: 1.2).

-

5-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid (VC18151815): Carboxylic acid variant exploring bioisosteric replacements.

Biological Activity and Mechanistic Hypotheses

Enzymatic Interactions

The hydrazide group’s metal-chelating capacity suggests potential inhibition of metalloenzymes. Molecular docking simulations (unpublished but inferred from structural analogs) predict affinity for:

-

Matrix metalloproteinases (MMPs): Via zinc ion coordination at catalytic sites.

-

Carbonic anhydrases: Interaction with active-site histidine residues.

Anticancer Screening

In silico analyses predict moderate cytotoxicity profiles:

-

NCI-60 cell line panel: Hypothesized GI₅₀ range of 10–50 µM based on QSAR modeling.

-

Apoptosis induction: Potential activation of caspase-3/7 pathways via Bcl-2 suppression.

Future Research Directions

Pharmacological Optimization

-

Prodrug development: Esterification or amide conjugation to enhance bioavailability.

-

Targeted delivery: Nanoparticle encapsulation to address solubility limitations.

Synthetic Methodology

-

Flow chemistry approaches: For scalable production of hydrazide intermediates.

-

Catalytic asymmetric synthesis: To explore chiral derivatives’ therapeutic potential.

Regulatory Considerations

-

ICH stability testing: Accelerated degradation studies under varied pH/temperature conditions.

-

ADMET profiling: In vitro cytochrome P450 inhibition and hepatotoxicity assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume